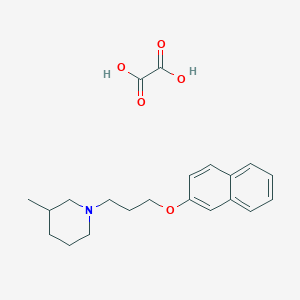![molecular formula C18H26N2O8 B4039794 2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid](/img/structure/B4039794.png)
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid
Overview
Description
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid is a complex organic compound with the molecular formula C16H24N2O4 This compound is characterized by its morpholine ring, which is substituted with a 3-(3-methyl-4-nitrophenoxy)propyl group and two methyl groups at positions 2 and 6
Scientific Research Applications
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol.
Etherification: The reaction of 3-methyl-4-nitrophenol with 3-chloropropanol to form 3-(3-methyl-4-nitrophenoxy)propanol.
Cyclization: The cyclization of 3-(3-methyl-4-nitrophenoxy)propanol with morpholine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction: The reduction of the nitro group yields 2,6-Dimethyl-4-[3-(3-methyl-4-aminophenoxy)propyl]morpholine.
Substitution: Various substituted morpholine derivatives can be obtained.
Hydrolysis: Hydrolysis can yield 3-(3-methyl-4-nitrophenoxy)propanol and morpholine.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The morpholine ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Lacks the 3-(3-methyl-4-nitrophenoxy)propyl group, resulting in different chemical properties.
4-(3-(3-methyl-4-nitrophenoxy)propyl)morpholine: Similar structure but lacks the methyl groups at positions 2 and 6.
3-(3-methyl-4-nitrophenoxy)propanol: Contains the same side chain but lacks the morpholine ring.
Uniqueness
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine is unique due to the combination of its morpholine ring and the 3-(3-methyl-4-nitrophenoxy)propyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
2,6-dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.C2H2O4/c1-12-9-15(5-6-16(12)18(19)20)21-8-4-7-17-10-13(2)22-14(3)11-17;3-1(4)2(5)6/h5-6,9,13-14H,4,7-8,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHYUBCFWPNMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC(=C(C=C2)[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(2,6-Dichlorophenoxy)butoxy]-2-methylquinoline;oxalic acid](/img/structure/B4039716.png)
![3,5-Dimethyl-1-[3-(2,3,5-trimethylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4039719.png)
![N-ethyl-7-fluoro-2-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]quinoline-4-carboxamide](/img/structure/B4039724.png)

![4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4039743.png)
![3,5-Dimethyl-1-[4-(2,3,6-trimethylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4039747.png)
![N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine oxalate](/img/structure/B4039751.png)
![3,5-Dimethyl-1-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4039759.png)
![1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4039765.png)
![1-(diphenylmethyl)-4-[2-(4-fluorophenoxy)propanoyl]piperazine](/img/structure/B4039770.png)
![4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazol-5-amine](/img/structure/B4039776.png)
![8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4039784.png)
![4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine](/img/structure/B4039789.png)
![methyl 4-{4-[benzyl(methyl)amino]butoxy}benzoate oxalate](/img/structure/B4039801.png)
